4-(Benzenesulfonyl)benzene-1,2-diamine
Description
4-(Benzenesulfonyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzenesulfonyl group (-SO₂C₆H₅) at the para position of the benzene ring. This electron-withdrawing substituent significantly influences the compound’s electronic properties, reactivity, and applications in medicinal and materials chemistry.
Properties
CAS No. |
54029-75-3 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-(benzenesulfonyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H,13-14H2 |
InChI Key |
RJQHQUNYKXLSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonyl-Substituted Benzene-1,2-diamines
Key Analogs :
- 4-(Methylsulfonyl)benzene-1,2-diamine (CAS: 21731-57-7): Features a methylsulfonyl (-SO₂CH₃) group, offering a smaller steric profile and moderate electron-withdrawing effects compared to the bulkier benzenesulfonyl group .
- 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4): Contains an ethanesulfonyl (-SO₂CH₂CH₃) group, providing intermediate steric and electronic properties between methylsulfonyl and benzenesulfonyl derivatives .
Structural and Electronic Differences :
*Calculated based on molecular formula.
Ether- and Heterocycle-Substituted Benzene-1,2-diamines
Key Analogs :
- 4-(Difluoromethoxy)benzene-1,2-diamine (CAS: 172282-50-7): Contains a -OCF₂H group, combining electron-withdrawing fluorine atoms with moderate steric bulk .
- 4-(Methoxymethyl)benzene-1,2-diamine (CAS: 85912-92-1): Features a methoxymethyl (-CH₂OCH₃) group, imparting electron-donating effects and increased solubility .
Comparative Properties :
*Estimated based on molecular structure.
Piperazinyl-Substituted Benzene-1,2-diamines
Comparison :
- The piperazinyl group introduces basicity (pKa ~8.5) and conformational flexibility, contrasting with the planar, rigid benzenesulfonyl group.
- Such derivatives are pivotal in serotonin receptor antagonists, highlighting the role of substituent choice in target-specific drug design .
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